7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine
Overview
Description
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound with the molecular formula C8H8N2O4 It is part of the benzodioxane family, which is known for its diverse biological activities
Mechanism of Action
Target of Action
It has been reported to exhibit significant antibacterial activity againstBacillus subtilis and Escherichia coli .
Biochemical Pathways
Its antibacterial activity suggests that it may interfere with bacterial growth and proliferation, potentially affecting pathways related to cell wall synthesis, protein synthesis, or DNA replication .
Result of Action
It has been reported to inhibit bacterial biofilm growth, suggesting that it may disrupt cellular structures or processes essential for biofilm formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the nitration of 2,3-dihydro-1,4-benzodioxin-6-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial to scale up the production while maintaining safety and efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzodioxane derivatives.
Scientific Research Applications
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine has been explored for its potential in various scientific research applications:
Comparison with Similar Compounds
1,4-Benzodioxan-6-amine: Shares the benzodioxane core but lacks the nitro group, resulting in different biological activities.
6-Nitro-1,4-benzodioxane: Similar structure but differs in the position of the nitro group, affecting its reactivity and applications.
Uniqueness: 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit biofilm formation and enzyme activity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLCYUDKBMTETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345800 | |
Record name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62140-78-7 | |
Record name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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